N-Methylethylenediamine

Catalog No.
S1510294
CAS No.
109-81-9
M.F
C3H10N2
M. Wt
74.13 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-Methylethylenediamine

CAS Number

109-81-9

Product Name

N-Methylethylenediamine

IUPAC Name

N'-methylethane-1,2-diamine

Molecular Formula

C3H10N2

Molecular Weight

74.13 g/mol

InChI

InChI=1S/C3H10N2/c1-5-3-2-4/h5H,2-4H2,1H3

InChI Key

KFIGICHILYTCJF-UHFFFAOYSA-N

SMILES

CNCCN

Canonical SMILES

CNCCN

Organic Synthesis

  • Precursor for other chemicals: N-Methylethylenediamine can be used as a starting material for the synthesis of various other chemicals, including pharmaceuticals, agrochemicals, and dyes. For example, it can be reacted with isoquinoline-5-sulfonyl chloride to form N-(2-aminoethyl)-N-methyl-isoquinoline-5-sulfonamide, a key intermediate in the synthesis of certain anti-cancer drugs [].

Analytical Chemistry

  • Complexing agent: N-Methylethylenediamine forms complexes with metal ions, making it useful in various analytical chemistry applications. It can be used as a chelating agent to separate and purify metals from mixtures, or as a complexing agent in spectrophotometric and other analytical techniques [].

Material Science

  • Solvent and catalyst

    N-Methylethylenediamine can be used as a solvent for various organic and inorganic compounds. It can also act as a catalyst in some chemical reactions, such as the condensation of aldehydes and ketones to form imines [].

  • Component in polymers

    N-Methylethylenediamine can be incorporated into the structure of certain polymers, such as polyamides and polyurethanes, to improve their properties like flexibility and thermal stability [].

N-Methylethylenediamine (NMED) is a simple organic compound with the formula CH3CH2NH2 (or C2H8N2). It is a colorless liquid aliphatic diamine, meaning it has two amine groups (NH2) attached to a two-carbon chain. NMED is a versatile intermediate used in the synthesis of various chemicals and has applications in scientific research [].


Molecular Structure Analysis

The key feature of NMED's structure is the presence of two primary amine groups (H2N-) attached to a central ethylene chain (CH2-CH2). The lone pairs on the nitrogen atoms can participate in hydrogen bonding and form complexes with metal ions. This ability to form complexes makes NMED valuable in coordination chemistry research [].


Chemical Reactions Analysis

NMED is involved in various chemical reactions, including:

  • Synthesis: NMED can be synthesized by reacting ammonia with 1,2-dichloroethane at high temperatures and pressures [].
H2NCH2CH2Cl + 2 NH3 -> CH3CH2NH2 + NH4Cl (1)
  • Condensation Reactions

    NMED can undergo condensation reactions with aldehydes and ketones to form imines [].

  • Formation of amides

    NMED can react with carboxylic acid chlorides to form N-substituted amides [].


Physical And Chemical Properties Analysis

  • Melting Point: -60 °C []
  • Boiling Point: 114-117 °C []
  • Density: 0.85 g/mL at 20 °C []
  • Solubility: Miscible with water, ethanol, and many other organic solvents []
  • Stability: Hygroscopic (absorbs moisture from the air) []

XLogP3

-1.1

Boiling Point

115.0 °C

GHS Hazard Statements

Aggregated GHS information provided by 47 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable

Flammable;Corrosive

Other CAS

109-81-9

Wikipedia

1,2-Ethanediamine, N-methyl-

General Manufacturing Information

1,2-Ethanediamine, N1-methyl-: ACTIVE

Dates

Modify: 2023-08-15

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